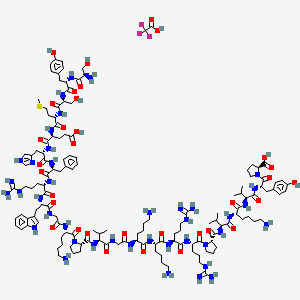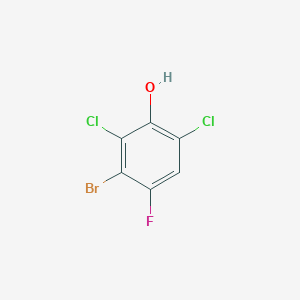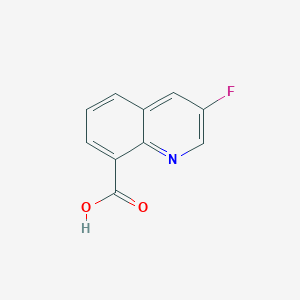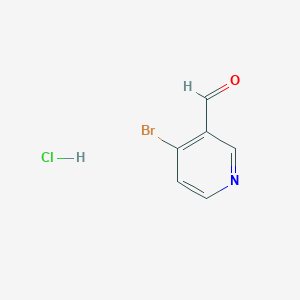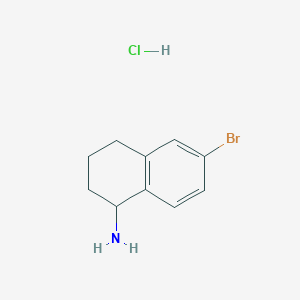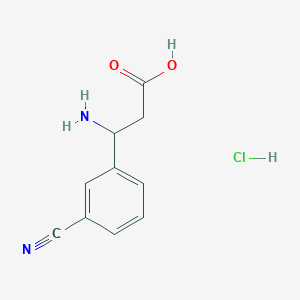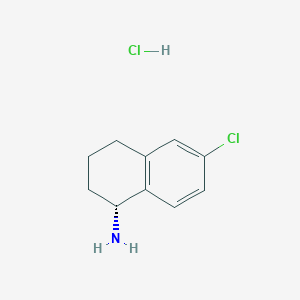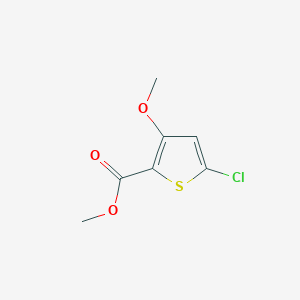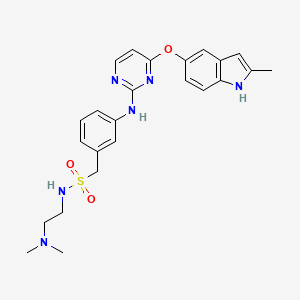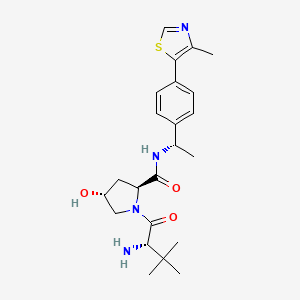
E3 连接酶配体 1A
描述
E3 ligases are crucial enzymes in the ubiquitin-proteasome system (UPS), responsible for the transfer of ubiquitin to substrate proteins, which can lead to their degradation. This process is essential for maintaining cellular homeostasis. E3 ligases are characterized by their specific domains, such as HECT, RING, or U-box, which are involved in the ubiquitination process. The RING domain E3 ligases are particularly notable for their role in recognizing target substrates and mediating the transfer of ubiquitin from an E2 enzyme to the substrate . These ligases are involved in various cellular processes and have been linked to numerous human diseases, including cancer . The diversity of E3 ligases, including the novel membrane-bound family, allows for the regulation of a wide range of physiological processes in both plants and animals .
Synthesis Analysis
The synthesis of E3 ligase ligands is a critical area of research, especially in the context of developing novel therapeutics. Small molecules targeting E3 ligases, such as the von Hippel–Lindau (VHL) E3 ubiquitin ligase, have been designed with nanomolar binding affinities. These efforts are guided by structural insights obtained from X-ray crystallography . Additionally, the synthesis of proteolysis-targeting chimeras (PROTACs) involves the creation of bifunctional molecules that include an E3 ligase binding moiety. The synthesis of these ligands is complex and requires careful consideration of the linker attachment points to ensure the proper assembly of the final PROTAC molecule .
Molecular Structure Analysis
The molecular structure of E3 ligases is diverse, with different ligases having distinct catalytic domains. The RING domain is a common feature that facilitates the transfer of ubiquitin to the substrate. The structure of the E6AP ubiquitin-protein ligase (E3) provides insights into the ubiquitination process by revealing a bilobal structure with a catalytic cleft where ubiquitin-thioester bond formation occurs . The specificity between E2 and E3 enzymes is determined by the structural interface between them, as seen in the complex of the E6AP hect domain and the UbcH7 E2 enzyme .
Chemical Reactions Analysis
The chemical reactions mediated by E3 ligases involve the transfer of ubiquitin to substrates, which can result in monoubiquitination or the synthesis of polyubiquitin chains. These modifications can lead to various outcomes for the substrate, such as proteasome-dependent proteolysis or changes in protein function, structure, assembly, or localization . The RING-based E3s can either act alone or as part of larger multi-protein complexes, providing a specific mechanism for protein clearance .
Physical and Chemical Properties Analysis
The physical and chemical properties of E3 ligases are determined by their structural domains and the nature of their interactions with E2 enzymes and substrates. The RING domain's ability to bind to an E2~ubiquitin thioester and activate the discharge of ubiquitin is a key property that defines the function of RING E3 ligases . The diversity of E3 ligases, including the novel membrane-bound family, suggests a range of physical properties that allow these enzymes to interact with various substrates and participate in different cellular contexts .
科学研究应用
蛋白-蛋白相互作用抑制的设计和优化
E3 泛素连接酶被认为是泛素-蛋白酶体系统中具有吸引力的靶标。针对冯·希佩尔-林道 (VHL) E3 泛素连接酶和缺氧诱导因子 (HIF) α 亚基之间的蛋白-蛋白相互作用的小分子设计和优化已显示出有希望的结果。这些配体经过优化,表现出纳摩尔的结合亲和力,表明在该相互作用起关键作用的疾病中,治疗干预的潜在途径 (Galdeano 等,2014).
配体依赖性蛋白降解策略
配体依赖性蛋白降解,特别是使用异双功能降解化合物 (PROTAC),已成为药理控制细胞蛋白质含量的一种引人注目的策略。最近的研究探索了通过 E3 连接酶的共价加成操作的亲电 PROTAC 的使用,证明了降解核蛋白和调节细胞信号通路的潜力 (Zhang 等,2018).
结构见解和作用机制
了解 E3 连接酶的结构和作用机制对于药物开发至关重要。研究阐明了各种 E3 连接酶的晶体结构,揭示了它们介导蛋白质泛素化和调节多种细胞过程的机制。这些见解对于开发 E3 连接酶活性的抑制剂或调节剂非常有价值 (Zheng 等,2000).
在泛素化和蛋白质降解中的作用
E3 泛素连接酶是泛素蛋白酶体系统中的关键酶,负责蛋白质的泛素化并将它们靶向蛋白酶体降解。研究的重点是识别 E3 连接酶的底物并阐明它们在维持细胞稳态中的作用。这些发现对于理解细胞通路和识别药物靶标至关重要 (Gupta 等,2007).
作用机制
Target of Action
E3 ligase Ligand 1A primarily targets E3 ubiquitin ligases , a large family of enzymes that play an essential role in catalyzing the ubiquitination process . These enzymes are involved in transferring ubiquitin protein to attach to the lysine site of targeted substrates . E3 ligases are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .
Mode of Action
The mode of action of E3 ligase Ligand 1A involves a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . The process begins when E1 enzyme activates ubiquitin in an ATP-dependent manner, forming a thioester bond with ubiquitin . The activated ubiquitin is then transferred to the E2 enzyme via a thioester bond . Finally, the E3 ligase recruits the E2 loaded with the activated ubiquitin . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates .
Biochemical Pathways
The ubiquitination modification, facilitated by E3 ligase Ligand 1A, is involved in almost all life activities of eukaryotes . The degradation of proteins is mainly through two major pathways: autophagy and the ubiquitin proteasome system (UPS), both of which are essential for maintaining cellular homeostasis . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . As reported, the UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .
Pharmacokinetics
It’s known that the compound is part of the ubiquitin-proteasome system (ups), which is a key mechanism for the spatiotemporal control of metabolic enzymes or dedicated regulatory proteins . This suggests that the compound’s ADME properties and their impact on bioavailability could be influenced by the dynamics of the UPS.
Result of Action
The result of E3 ligase Ligand 1A action is the ubiquitination of specific substrates, which plays a vital role during posttranslational modification . This process is one of the most important mechanisms for controlling the levels of protein expression . The ubiquitination leads to the degradation of the target proteins, thus maintaining cellular homeostasis .
Action Environment
The action environment of E3 ligase Ligand 1A is primarily the intracellular environment, where the ubiquitination process takes place . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other enzymes in the ubiquitination cascade, ATP availability for the activation of ubiquitin, and the overall cellular homeostasis .
安全和危害
未来方向
The field of E3 ligase Ligand 1A research is seeking to extend the repertoire of chemistries that allow hijacking new E3 ligases to improve the scope of targeted protein degradation . Future strategies include target-based screening or phenotypic-based approaches, including the use of DNA-encoded libraries (DELs), display technologies and cyclic peptides, smaller molecular glue degraders, and covalent warhead ligands .
属性
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29)/t13-,17+,18-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSFQWNOUSNZBP-UUZHKXTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001114797 | |
| Record name | L-Prolinamide, 3-methyl-L-valyl-4-hydroxy-N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
E3 ligase Ligand 1A | |
CAS RN |
1948273-02-6 | |
| Record name | L-Prolinamide, 3-methyl-L-valyl-4-hydroxy-N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1948273-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Prolinamide, 3-methyl-L-valyl-4-hydroxy-N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




